d-Glucosamine-3-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

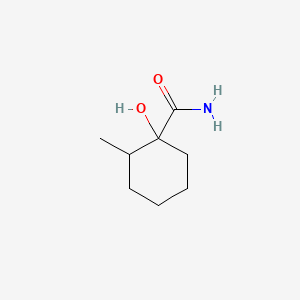

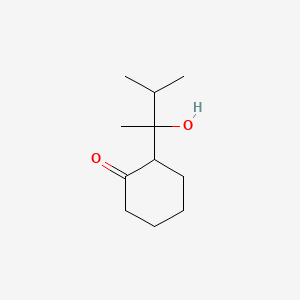

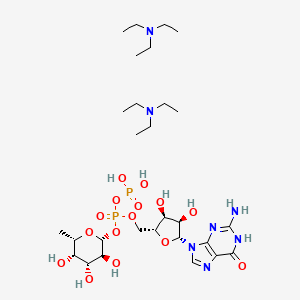

d-Glucosamine-3-sulfate: is a derivative of glucosamine, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a naturally occurring compound found in the exoskeletons of crustaceans, fungi, and other organisms. This compound is known for its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of d-Glucosamine-3-sulfate typically involves the sulfation of d-glucosamine. One common method includes dissolving d-glucosamine hydrochloride in a solvent, followed by the addition of a sodium-containing alkaline substance at controlled temperatures. Sulfuric acid is then added to form the sulfate salt, which is subsequently crystallized and purified .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans. The chitin is treated with strong acids at high temperatures to produce glucosamine, which is then sulfated to obtain this compound. This method is widely used due to the abundance of chitin as a raw material .

Analyse Des Réactions Chimiques

Types of Reactions: d-Glucosamine-3-sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce glucosaminic acid derivatives.

Reduction: Reduction reactions can convert it back to its parent glucosamine compound.

Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and sulfur trioxide-pyridine complex are employed for substitution reactions.

Major Products Formed:

Oxidation: Glucosaminic acid derivatives.

Reduction: d-Glucosamine.

Substitution: Various glucosamine derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: d-Glucosamine-3-sulfate is used as a reference compound in analytical chemistry for the analysis of heparin sulfate components .

Biology: In biological research, it is studied for its role in cell membrane stability and regenerative medicine. It has been shown to promote cell proliferation and differentiation, making it useful in wound healing applications .

Medicine: this compound is widely researched for its potential in treating osteoarthritis. It is believed to provide pain relief and improve joint function by promoting the synthesis of glycosaminoglycans, which are essential components of cartilage .

Industry: In the industrial sector, this compound is used in the production of dietary supplements aimed at supporting joint health. It is also explored for its antibacterial properties, making it a potential natural food preservative .

Mécanisme D'action

d-Glucosamine-3-sulfate exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are critical for maintaining the structural integrity of cartilage. It stimulates chondrocytes, the cells responsible for cartilage production, and enhances the incorporation of sulfur into cartilage. This helps in protecting against degradative processes and promoting cartilage repair .

Comparaison Avec Des Composés Similaires

- Glucosamine sulfate

- Glucosamine hydrochloride

- N-acetylglucosamine

Comparison: d-Glucosamine-3-sulfate is unique due to its specific sulfation at the 3-position, which may confer distinct biological activities compared to other glucosamine derivatives. For instance, glucosamine sulfate and glucosamine hydrochloride are commonly used in dietary supplements, but this compound’s specific sulfation pattern may enhance its efficacy in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject of ongoing research and development.

Propriétés

Formule moléculaire |

C6H13NO8S |

|---|---|

Poids moléculaire |

259.24 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 |

Clé InChI |

UZUBNIPDAIVWIE-QZABAPFNSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)OS(=O)(=O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)

![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)